molecular formula C11H20N4O2 B1377287 1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane CAS No. 1376367-37-1

1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane

Cat. No.: B1377287
CAS No.: 1376367-37-1
M. Wt: 240.3 g/mol
InChI Key: SEGDDMSNUIAXRI-UHFFFAOYSA-N
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Description

“1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane” is a heterocyclic compound featuring a 1,4-diazepane core fused with a 1,2,4-oxadiazole moiety substituted at the 3-position with a methoxyethyl group. Heterocycles like 1,4-diazepane and 1,2,4-oxadiazole are pivotal in medicinal chemistry due to their structural versatility and bioactivity .

Synthesis of such compounds typically involves cyclocondensation reactions, as seen in analogous oxadiazole derivatives, followed by characterization via ¹H NMR, IR, and mass spectrometry to confirm structural integrity .

Properties

IUPAC Name

5-(1,4-diazepan-1-ylmethyl)-3-(1-methoxyethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-9(16-2)11-13-10(17-14-11)8-15-6-3-4-12-5-7-15/h9,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGDDMSNUIAXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)CN2CCCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives, under dehydrating conditions.

    Attachment of the 1,4-diazepane moiety: This step often involves nucleophilic substitution reactions where the oxadiazole intermediate is reacted with a suitable diazepane derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyethyl group or the diazepane ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced heterocyclic compounds.

    Substitution: Formation of new substituted derivatives with potential functional group modifications.

Scientific Research Applications

1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound could modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Functional Features

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties References
1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane (Target) 1,4-Diazepane + 1,2,4-oxadiazole 3-(1-Methoxyethyl) Not explicitly provided Enhanced solubility (methoxyethyl group); potential for CNS activity due to flexibility
5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole 1,4-Diazepane + 1,2,4-thiadiazole 3-Phenyl Not provided Sulfur atom increases electronegativity; possible metabolic stability advantages
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane 1,4-Diazepane + 1,2,4-oxadiazole 3-(3,4-Dimethoxyphenyl) 318.37 Aromatic substituents enhance π-π interactions but reduce aqueous solubility
(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate 1,4-Diazepane + carboxylate 5-Methyl, benzyl ester Not provided Ester group improves membrane permeability; chiral center for targeted activity

Key Differences and Implications

Substituent Effects: The methoxyethyl group in the target compound likely improves solubility compared to the 3,4-dimethoxyphenyl substituent in its analog (), which, while enhancing aromatic interactions, may reduce bioavailability due to hydrophobicity .

Biological Activity :

  • The dimethoxyphenyl analog () was discontinued commercially, suggesting challenges in synthesis or unfavorable pharmacokinetics, whereas the target compound’s methoxyethyl group may offer a more balanced profile .
  • Carboxylate esters () demonstrate enhanced permeability but require enzymatic cleavage for activation, unlike the target compound’s direct-binding design .

Conformational Flexibility :

  • The 1,4-diazepane core in all analogs provides flexibility, but substituents like benzyl esters () or methyl groups introduce steric or stereochemical constraints that could modulate receptor selectivity .

Notes

  • Storage and Handling : Analogs like the dimethoxyphenyl derivative () require long-term storage at –20°C, suggesting similar precautions for the target compound .
  • Purity and Safety : Commercial analogs are typically ≥95% pure (), with lab-use restrictions due to uncharacterized hazards .
  • Synthesis Challenges : Discontinuation of certain analogs () underscores the need for optimized protocols to avoid similar pitfalls for the target compound.

Biological Activity

The compound 1-{[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane is a derivative of the 1,3,4-oxadiazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and synthesis.

Molecular Formula: C12H18N4O2
Molecular Weight: 246.30 g/mol
Boiling Point: Predicted at 359.0 ± 48.0 °C
Density: 1.095 ± 0.06 g/cm³
pKa: 10.31 ± 0.10

Antimicrobial Activity

Numerous studies have reported the antimicrobial activity of compounds containing the 1,3,4-oxadiazole ring. The specific compound has shown promising results against various microbial strains.

Summary of Antimicrobial Studies

StudyMicrobial StrainActivityReference
Dhumal et al. (2016)Mycobacterium bovis BCGStrong inhibition in both active and dormant states
Desai et al. (2016)Mycobacterium tuberculosisTuberculostatic activity with MICs = 4–8 µM
Kashaw et al. (2012)Staphylococcus aureus, E. coli, Pseudomonas aeruginosaActive at concentrations of 4 to 32 µg/mL
Shingare et al. (2018)Multi-drug resistant strainsSignificant activity observed

The antimicrobial activity of oxadiazole derivatives is often attributed to their ability to inhibit key enzymatic pathways in bacteria. For instance, compounds with a similar structure have been shown to target the fatty acid biosynthesis pathway in mycobacteria by inhibiting the enoyl reductase enzyme (InhA), leading to cell lysis and death of the bacteria .

Therapeutic Applications

The biological activities of this compound extend beyond antimicrobial effects:

  • Anticancer Activity: Research indicates that oxadiazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects: Some studies suggest that these compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
  • Anticonvulsant Potential: Certain substitutions on the oxadiazole ring have been linked to anticonvulsant activity in preclinical models .

Case Study: Antitubercular Activity

In a study conducted by Dhumal et al., various oxadiazole derivatives were synthesized and tested for their antitubercular properties. The most active compounds demonstrated significant inhibition against Mycobacterium tuberculosis, with MIC values indicating effectiveness even against drug-resistant strains .

Case Study: Antimicrobial Efficacy

Kashaw et al. evaluated a series of oxadiazole derivatives against common pathogens including Staphylococcus aureus and E. coli. The results showed that some derivatives were significantly more effective than standard antibiotics like chloramphenicol, highlighting their potential as novel antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane

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